Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. Its unique structure, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. One common method includes the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another approach involves the use of enaminonitriles and benzohydrazides under microwave conditions, which is a catalyst-free and eco-friendly method . These methods demonstrate good functional group tolerance and result in high yields.
Chemical Reactions Analysis
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Scientific Research Applications
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Material Science: The compound is utilized in the synthesis of new materials with unique properties, such as corrosion inhibitors for metals.
Industrial Chemistry: It is employed in the production of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor .
Comparison with Similar Compounds
Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one: This compound is known for its potent inhibitory activity against DNA-dependent protein kinase (DNA-PK).
Properties
Molecular Formula |
C16H16N4O4 |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H16N4O4/c1-23-13(21)8-12-11(15(22)24-2)9-17-16-18-14(19-20(12)16)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,17,18,19) |
InChI Key |
SCVQZRWAFAMTTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1C(=CNC2=NC(=NN12)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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